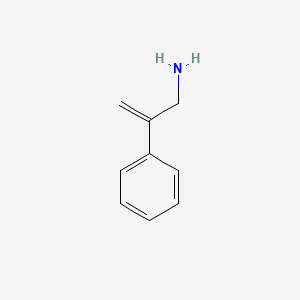

2-Phenylprop-2-en-1-amine

説明

Structure

3D Structure

特性

分子式 |

C9H11N |

|---|---|

分子量 |

133.19 g/mol |

IUPAC名 |

2-phenylprop-2-en-1-amine |

InChI |

InChI=1S/C9H11N/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7,10H2 |

InChIキー |

OWCNPQKNIWRGLI-UHFFFAOYSA-N |

正規SMILES |

C=C(CN)C1=CC=CC=C1 |

同義語 |

1-phenyl-1-aminoethylamine 1-phenyl-1-aminomethylethene PAME |

製品の起源 |

United States |

Significance of Allylic Amine Scaffolds in Organic Synthesis

Allylic amines are organic compounds that contain an amine group attached to an allyl group. This structural motif is of considerable importance in organic synthesis for several key reasons. They are prevalent in a wide array of natural products and pharmaceutical compounds. acs.org Furthermore, their utility as versatile building blocks in synthetic organic chemistry has led to sustained interest from the research community. acs.org

The development of methods for synthesizing allylic amines has seen significant progress, particularly through transition metal-catalyzed reactions. researchgate.net These methods allow for the construction of allylic amine moieties with high selectivity. researchgate.net Chiral allylic amines, in particular, are crucial building blocks in medicinal chemistry and organic synthesis. chemistryviews.org The stereoselective synthesis of these compounds is a key area of research, with palladium-catalyzed allylic substitution being a user-friendly and effective method. chemistryviews.org

The reactivity of the allylic group, combined with the nucleophilicity of the amine, makes these scaffolds valuable intermediates for creating diverse and complex molecular architectures. acs.orgnih.gov Their ability to participate in a variety of chemical transformations allows for the introduction of new functional groups and the construction of carbon-nitrogen bonds, which are fundamental in many biologically active molecules. nih.gov

Overview of Research Trajectories for 2 Phenylprop 2 En 1 Amine

Conventional Synthetic Routes

Conventional methods for the synthesis of this compound and related allylamines primarily involve deprotection strategies and reductive amination from cinnamaldehyde (B126680) precursors. These routes are well-established and offer reliable, albeit sometimes limited, approaches to obtaining the target compounds.

Deprotection Strategies for Allylamine (B125299) Synthesis

The use of an allyl group as a protecting group for amines is a popular strategy in organic synthesis due to its stability in both acidic and basic conditions. rsc.org The subsequent deprotection to yield the free amine is a critical step. Transition-metal catalyzed reactions are among the most efficient methods for this transformation. rsc.org

Ruthenium(IV) complexes, such as [Ru(η3:η2:η3-C12H18)Cl2] and [{Ru(η3:η3-C10H16)(μ-Cl)Cl}2], have proven to be effective catalysts for the deprotection of N-allylic substrates in aqueous media. rsc.org The process involves the isomerization of the C=C bond to form an enamine, which is then readily hydrolyzed in the aqueous environment to release the deprotected amine and propionaldehyde. rsc.org For instance, the deprotection of N-allylaniline using these ruthenium catalysts at 90°C in water achieves a 96% yield of aniline (B41778) after approximately 3 hours. rsc.org

Another common method involves the use of palladium(0) complexes. However, this approach often requires a nucleophilic scavenger to facilitate the removal of the allyl group. rsc.org The development of automated allyl deprotection methods, particularly in solid-phase peptide synthesis, highlights the importance of this strategy. google.com These methods often utilize a soluble tetrakistriphenylphosphine palladium(0) catalyst in a solvent like chloroform (B151607), with the presence of an organic acid and an acceptor molecule. google.com

The choice of deprotection conditions can be crucial for the selectivity and yield of the reaction, especially in the presence of other sensitive functional groups. organic-chemistry.org

Reductive Amination Approaches from Cinnamaldehyde Precursors

Reductive amination of cinnamaldehyde and its derivatives is a direct and widely used method for synthesizing allylamines, including this compound. nih.govtubitak.gov.tr This reaction typically involves the condensation of the aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

A variety of reducing agents can be employed for this transformation. One efficient method utilizes sodium borohydride (B1222165) in the presence of silica (B1680970) chloride. This system allows for the chemoselective reductive amination of α,β-unsaturated aldehydes like cinnamaldehyde without affecting the C=C double bond. tubitak.gov.tr The reactions are typically carried out at room temperature and provide good to excellent yields of the desired allylic amines. tubitak.gov.tr

Biocatalytic reductive amination has emerged as a sustainable and efficient alternative. nih.govacs.org Reductive aminases, such as pIR23 from Cystobacter ferrugineus, can catalyze the reductive amination of cinnamaldehyde with various primary and secondary amines. nih.govacs.org This enzymatic approach operates under mild conditions (e.g., 30°C in a phosphate (B84403) buffer) and can achieve high conversions, up to 94%. nih.govacs.org A two-step, one-pot system has also been developed where a carboxylic acid reductase first converts cinnamic acid to cinnamaldehyde in situ, followed by reductive amination catalyzed by a reductive aminase. nih.govacs.org

| Amine Substrate | Catalyst/Reducing Agent | Solvent/Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Cyclohexylamine | NaBH₄/Silica Chloride | THF, Room Temperature | Excellent | tubitak.gov.tr |

| Cyclopropylamine | pIR23 (Reductive Aminase) | 50 mM NaPi buffer, pH 7.5, 30°C | High Conversion | nih.govacs.org |

| Various primary and secondary amines | pIR23 (Reductive Aminase) | 50 mM NaPi buffer, pH 7.5, 30°C | Up to 94% | nih.govacs.org |

Advanced Synthetic Transformations

More advanced synthetic methods offer greater control over stereochemistry and allow for the construction of more complex allylamine derivatives. These include the use of Baylis-Hillman adducts, Mannich-type reactions, and enaminone intermediates.

Application of Baylis-Hillman Adducts in Derivative Synthesis

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that creates densely functionalized molecules known as Baylis-Hillman adducts. nrochemistry.comwikipedia.org These adducts, typically allylic alcohols, serve as versatile intermediates for the synthesis of a wide range of compounds, including allylamine derivatives. wikipedia.orgrsc.org

The reaction involves the coupling of an activated alkene with an electrophile, such as an aldehyde, catalyzed by a tertiary amine or phosphine (B1218219). nrochemistry.com The resulting adducts can undergo further transformations to introduce the amine functionality. The development of asymmetric MBH reactions has been a significant area of research, enabling the synthesis of chiral allylamines. researchgate.net

The synthetic utility of MBH adducts is demonstrated by their use in the synthesis of various natural products and biologically active molecules. wikipedia.orgrsc.org The functional groups present in the adducts allow for a variety of subsequent chemical manipulations. acs.org

Mannich-Type Reactions for Allylamine Construction

The Mannich reaction is a three-component condensation that provides a direct route to β-amino carbonyl compounds, known as Mannich bases. wikipedia.org This reaction can be adapted for the synthesis of allylamines. A variation, the Petasis borono-Mannich (PBM) reaction, involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.org The PBM reaction is particularly useful for the synthesis of geometrically pure allylamines and tolerates a wide range of functional groups. wikipedia.org

Another approach involves a three-component Mannich-type reaction between a secondary amine, formaldehyde, and an activated alkene to produce a γ-aminoalcohol. nih.gov Subsequent dehydration of this intermediate, often catalyzed by a Lewis acid like aluminum chloride, yields the desired allylamine. nih.gov This strategy has been successfully applied to the synthesis of naftifine (B1207962) and its analogues. nih.gov

| Reaction Type | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Petasis Borono-Mannich | Amine, Carbonyl, Vinyl boronic acid | - | Substituted amine | wikipedia.org |

| Three-component Mannich | Secondary amine, Formaldehyde, Activated alkene | γ-aminoalcohol | Allylamine | nih.gov |

Utilizing Enaminone Intermediates in Amine Synthesis

Enaminones, which are β-amino-α,β-unsaturated carbonyl compounds, are versatile intermediates in organic synthesis. rsc.orgrsc.orgresearchgate.net They can be used to construct a variety of nitrogen-containing compounds, including allylamines. The synthesis of enaminones can be achieved through several methods, such as the condensation of 1,3-dicarbonyl compounds with amines or the Michael addition of amines to alkynones. rsc.org

Recent advances have focused on more efficient and atom-economical methods for enaminone synthesis. For example, an iron-catalyzed direct olefination has been developed where saturated ketones serve as the olefin source. rsc.org This method involves the reaction of a ketone with an amine in the presence of an iron catalyst and an oxidant. rsc.org

Once formed, enaminones can undergo various transformations. For instance, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one can be reacted with methylamine (B109427) hydrochloride to produce the corresponding substituted enaminone. rsc.org These intermediates can then be further modified to yield the desired allylamine structures. The reactivity of enaminones as both electrophiles and nucleophiles makes them powerful building blocks in the synthesis of complex molecules. rsc.orgresearchgate.net

Asymmetric Synthesis of Chiral Allylamines

The development of methods for the enantioselective synthesis of chiral amines is a significant area of research, as these compounds are crucial building blocks for pharmaceuticals and other biologically active molecules. nih.gov Among the various strategies, the asymmetric hydrogenation of prochiral allylamines presents a direct and efficient route to chiral amines. nih.gov This approach, however, has been historically challenging due to side reactions like hydrogenolysis of the C–N bond, which can lead to low yields. nih.gov

Catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters. acs.org For prochiral allylamines, this transformation aims to add two hydrogen atoms across the carbon-carbon double bond with high enantioselectivity, creating a chiral center adjacent to the amine group. The direct hydrogenation of unprotected allylamines has been explored as a more atom-economical and greener alternative to the hydrogenation of N-protected analogues. nih.gov

Recent studies have demonstrated that the direct asymmetric hydrogenation of 2-arylprop-2-en-1-amines, including this compound, is a viable strategy for producing chiral amines. nih.gov A key development in this area has been the use of carbon dioxide as a reversible in situ protecting group for the amine, which helps to suppress unwanted side reactions and improve reaction yields. nih.govrsc.org

The success of catalytic asymmetric hydrogenation hinges on the combination of a transition metal and a chiral ligand. sciforum.net Rhodium, Ruthenium, and Iridium complexes are the most common catalysts employed for the asymmetric hydrogenation of various unsaturated compounds, including olefins and imines. nih.gov

Rhodium (Rh) Complexes: Rhodium catalysts, particularly those paired with chiral diphosphine ligands, have proven effective for the asymmetric hydrogenation of allylamines. researchgate.net Commercially available catalyst systems, such as the catASium® series, which feature Rh(I) complexed with chiral phosphine ligands, have been successfully applied to the hydrogenation of this compound. nih.govrsc.org For instance, a catalyst system utilizing a Rh-based catASium® catalyst with a proprietary chiral ligand demonstrated superior conversion and enantiomeric excess compared to Ru-BINAP based systems in the hydrogenation of this compound. nih.gov Other chiral diphosphine ligands like (R,R)-Me-DUPHOS and (R,R)-Me-BPE have also been investigated in Rh-catalyzed hydrogenations. rsc.org

Ruthenium (Ru) Complexes: Ruthenium-based catalysts, famously represented by Ru-BINAP systems developed by Noyori, are highly effective for the asymmetric hydrogenation of a wide range of substrates. sciforum.net In the context of this compound hydrogenation, Ru-BINAP catalysts were tested but generally resulted in lower conversions and enantioselectivities compared to the leading Rhodium systems under the specific conditions studied. nih.gov

Iridium (Ir) Complexes: Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including unfunctionalized olefins and imines. nih.gov Chiral Ir-complexes bearing phosphino-oxazoline (PHOX) or P,N ligands have shown high efficiency. nih.govnih.gov While direct examples for the hydrogenation of this compound are less common in the reviewed literature, Ir-catalyzed hydrogenations of N-sulfonyl allyl amines have been reported to produce chiral β-methyl amines with high enantioselectivity, highlighting the potential of these systems for related substrates. ub.edu

A comparative study on the asymmetric hydrogenation of this compound tested several commercially available Rh- and Ru-based catalysts. The results indicated that Rh-based catalysts generally outperformed their Ru-based counterparts in both yield and enantioselectivity for this specific substrate. nih.gov

| Catalyst ID | Metal | Chiral Ligand Type | Yield (%) (ee %) [Conditions] |

|---|---|---|---|

| Catalyst 1 | Ru | (S)-BINAP | 72 (33) [H₂ only] |

| Catalyst 2 | Ru | (R)-BINAP | 32 (45) [H₂ only] |

| Catalyst 3 | Rh | catASium® M | 56 (48) [H₂ only] |

| Catalyst 4 | Rh | catASium® M | 49 (63) [H₂ only] |

| Catalyst 5 | Rh | catASium® M | 57 (74) [H₂ only] |

Data sourced from a study on the CO2-assisted asymmetric hydrogenation of prochiral allylamines. nih.gov Conditions for the "H₂ only" entries were 100 bar H₂, in methanol (B129727) at room temperature for 24 hours. nih.gov Catalyst identity corresponds to the numbering in the source publication.

The outcome of an asymmetric hydrogenation is highly dependent on the reaction conditions. Parameters such as hydrogen pressure, temperature, solvent, and the presence of additives can significantly influence both the conversion rate and the enantioselectivity of the reaction. nih.gov

Influence of Hydrogen Pressure: Hydrogen pressure is a critical variable in hydrogenation reactions. escholarship.org While some catalytic systems show a strong dependence of enantioselectivity on H₂ pressure, others are largely unaffected. escholarship.orgnih.gov In the asymmetric hydrogenation of this compound using various Rh and Ru catalysts, a total pressure of 100 bar (H₂ or H₂/CO₂) was used. nih.gov For other substrates, like N-sulfonyl 2-phenyl allylamine, increasing the hydrogen pressure was found to have only a small effect on the asymmetric induction. ub.edu The lack of a strong pressure effect on enantiomeric excess can sometimes suggest that substrate binding is in a state of pre-equilibrium that is maintained across the pressure range investigated. nih.gov

Influence of Carbon Dioxide (CO₂): A novel strategy to improve the direct hydrogenation of unprotected allylamines involves the use of CO₂. nih.govrsc.org The reversible reaction between the amine functionality and CO₂ forms a carbamic acid or carbamate (B1207046) anion in situ. nih.gov This transient protection suppresses side reactions, such as C-N bond hydrogenolysis, thereby increasing the yield and purity of the desired chiral amine product. nih.gov In the hydrogenation of this compound, the addition of CO₂ (50 bar H₂ and 50 bar CO₂) generally led to a significant increase in the yield of 2-phenylpropan-1-amine compared to using H₂ alone. nih.gov However, the enantioselectivity was not significantly affected by the presence of CO₂, indicating that CO₂ primarily acts as a protecting group rather than directly participating in the enantioselectivity-determining step of the catalytic cycle. nih.govrsc.org

| Catalyst ID | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst 1 (Ru) | H₂ only | 72 | 33 |

| H₂ + DBU | 40 | 30 | |

| H₂ + CO₂ | 85 | 33 | |

| H₂ + CO₂ + DBU | 94 | 29 | |

| Catalyst 5 (Rh) | H₂ only | 57 | 74 |

| H₂ + DBU | 14 | 48 | |

| H₂ + CO₂ | 66 | 72 | |

| H₂ + CO₂ + DBU | 96 | 75 |

Data adapted from de Winter et al. nih.gov All reactions were run for 24 hours in methanol at room temperature. Total pressure was 100 bar. "H₂ only" = 100 bar H₂. "H₂ + CO₂" = 50 bar H₂ + 50 bar CO₂. DBU was used as the base additive. nih.gov

Chemical Reactivity and Functional Group Transformations of 2 Phenylprop 2 En 1 Amine

Reactions Involving the Amine Moiety

The primary amine group in 2-Phenylprop-2-en-1-amine is a key center of reactivity, characterized by the nucleophilic lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of reactions, leading to the formation of numerous derivatives.

Nucleophilic Substitution Reactions

The amine functionality readily acts as a nucleophile, reacting with various electrophiles. organic-chemistry.org In nucleophilic substitution reactions, the nitrogen atom attacks an electron-deficient center, displacing a leaving group. A primary example is the alkylation of the amine. This process typically follows an S_N2 mechanism, where the amine attacks an alkyl halide. organic-chemistry.orgmnstate.edu

These reactions can be difficult to control, often leading to polyalkylation due to the increased nucleophilicity of the resulting secondary and tertiary amines. mnstate.edu However, monosubstitution can be achieved by using a large excess of the initial amine. mnstate.edu Through this method, various N-substituted derivatives of this compound can be synthesized, such as N-methyl, N-benzyl, or N-allyl variants, which are themselves important substrates for further transformations. rsc.orgscholaris.carsc.org For instance, N-benzyl-2-phenylprop-2-en-1-amine can be prepared via the reaction of a suitable precursor with phenylmethanamine. rsc.org

Derivatization via Amine Functionality

The amine group serves as a handle for a wide range of functional group interconversions, creating a diverse library of derivative compounds. Common derivatizations include the formation of amides, sulfonamides, and imines.

Amide Formation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields stable N-acyl derivatives. mnstate.edu

Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions results in the formation of imines (Schiff bases). mnstate.eduacs.org This reaction is reversible and typically requires the removal of water to drive the equilibrium toward the product. mnstate.edu

Temporary Protection: In certain synthetic procedures, the amine can be temporarily derivatized. For example, during the asymmetric hydrogenation of this compound, carbon dioxide can be used as a temporary protecting group for the amine functionality, leading to a cleaner reaction and higher yields of the desired saturated amine. nih.gov

| Reactant | Reagent(s) | Product Type | Significance | Reference |

|---|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | N-Alkylated Amine | Synthesis of secondary/tertiary amines. | mnstate.edu |

| This compound | Acyl Chloride (e.g., CH₃COCl) | Amide | Forms stable, neutral derivatives. | mnstate.edu |

| This compound | Aldehyde/Ketone | Imine | Intermediate for further reactions. | acs.org |

| This compound | CO₂, Base | Carbamate (B1207046) (transient) | Temporary protecting group. | nih.gov |

Reactions at the Alkene Moiety

The carbon-carbon double bond in this compound is an electron-rich site, making it susceptible to attack by electrophiles and enabling its participation in cycloaddition reactions. solubilityofthings.comvulcanchem.com

Electrophilic Addition Reactions

The alkene can undergo various electrophilic addition reactions. The conjugation of the double bond with the phenyl ring influences the regioselectivity of these additions, typically following Markovnikov's rule where the electrophile adds to the less substituted carbon atom. Examples of such reactions include:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst, to yield 2-phenylpropan-1-amine. nih.gov

Halogenation: Addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond.

Hydrohalogenation: Addition of hydrogen halides such as HBr or HCl.

The presence of the amine group can influence these reactions, and in some cases, protection of the amine may be necessary to prevent side reactions.

Cycloaddition Reactions (e.g., Oxazolidin-2-imine Formation)

This compound and its derivatives are valuable substrates in cycloaddition reactions for the synthesis of heterocyclic scaffolds. A notable example is the formation of oxazolidin-2-imines. rsc.orgrsc.org

A visible-light-promoted three-component tandem reaction has been developed for the synthesis of difluoromethylated oxazolidin-2-imines. rsc.orgrsc.org In this process, an N-substituted aryl allylamine (B125299), such as N-benzyl-2-phenylprop-2-en-1-amine, reacts with an isocyanate and a difluoromethylation reagent (e.g., Hu's reagent, 2-BTSO₂CF₂H) in the presence of a photocatalyst like Ru(bpy)₃Cl₂·6H₂O. rsc.orgrsc.org This radical-triggered cascade reaction proceeds under mild conditions and demonstrates good tolerance for various substituents on both the amine and the isocyanate. rsc.orgrsc.org The reaction is believed to proceed via a difluoromethyl radical addition to the alkene, followed by an intramolecular cyclization involving the amine and the isocyanate. rsc.org

| Aryl Allylamine Substrate (Derivative of this compound) | Isocyanate Substrate | Product Yield |

|---|---|---|

| N-benzyl-2-phenylprop-2-en-1-amine | 1-isocyanato-4-methylbenzene | 75% |

| N-benzyl-2-(4-methylphenyl)prop-2-en-1-amine | 1-isocyanato-4-methylbenzene | 72% |

| N-benzyl-2-(4-methoxyphenyl)prop-2-en-1-amine | 1-isocyanato-4-methylbenzene | 70% |

| N-benzyl-2-(4-chlorophenyl)prop-2-en-1-amine | 1-isocyanato-4-methylbenzene | 65% |

| N-allyl-2-phenylprop-2-en-1-amine | 1-isocyanato-4-methylbenzene | Moderate Yield |

Multicomponent Reactions and Annulations for Complex Structure Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are a highly efficient strategy in organic synthesis. nih.govmdpi.com this compound derivatives have proven to be effective building blocks in such reactions.

The previously mentioned synthesis of oxazolidin-2-imines is a prime example of a three-component reaction. rsc.orgrsc.org This one-pot synthesis efficiently constructs a complex heterocyclic scaffold by forming multiple bonds under a single set of reaction conditions, highlighting the utility of the starting allylamine in generating molecular complexity. rsc.orgrsc.org

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are also critical for building complex structures. The dual functionality of this compound makes it a candidate for cascade reactions that culminate in annulation. For instance, after an initial reaction at one functional group, the remaining functionality can participate in an intramolecular cyclization to form a new ring. Research into Rh(III)-catalyzed cascade annulations has shown that allylamines can undergo vinylic C-H bond activation, alkyne insertion, and subsequent cyclization to produce complex polycyclic systems like benzoquinolizinium salts. snnu.edu.cn Such strategies allow for the rapid assembly of diverse heterocyclic and polycyclic frameworks from simple starting materials. snnu.edu.cnacs.org

Derivatives and Analogues of 2 Phenylprop 2 En 1 Amine

Structural Modifications and Design Principles

Key structural modifications include the introduction of various substituents onto the phenyl ring. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the reactivity of the entire molecule. For instance, the presence of an electron-withdrawing group like a trifluoromethyl group (-CF3) can impact the efficiency of reactions such as asymmetric hydrogenation. Conversely, electron-donating groups can also modulate reactivity in various chemical transformations. acs.org

Another common modification involves the alteration of the amine functional group. N-alkylation or N-arylation can lead to secondary or tertiary amines, which can influence the steric environment and nucleophilicity of the nitrogen atom. louisiana.edu Furthermore, the incorporation of the amine into a heterocyclic ring system is another design strategy to create more complex and rigid analogues.

The design principles for these modifications are often driven by the desired application. In medicinal chemistry, for example, structure-activity relationship (SAR) studies guide the design of new analogues with enhanced biological activity. tandfonline.commdpi.com This involves synthesizing a series of compounds with systematic structural changes and evaluating their effects. For instance, in the development of antifungal agents, modifications to the allylamine (B125299) structure, such as those seen in naftifine (B1207962) analogues, are made to improve efficacy. nih.govresearchgate.net

The following table summarizes some key structural modifications and their intended design principles:

| Modification Site | Type of Modification | Design Principle | Example Analogue |

| Phenyl Ring | Introduction of electron-withdrawing groups | To alter electronic properties and reaction efficiency | 2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine |

| Phenyl Ring | Introduction of bulky substituents | To increase steric hindrance and influence stereoselectivity | 2-(Naphthalen-2-yl)prop-2-en-1-amine |

| Amine Group | N-alkylation/N-arylation | To modify nucleophilicity and steric bulk | N-methyl-3-phenylprop-2-en-1-amine smolecule.com |

| Allylic Backbone | Substitution on the double bond | To explore the impact on reactivity and biological activity | (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one umpr.ac.id |

Synthesis of Substituted Allylamine Analogues

A variety of synthetic methodologies have been developed for the preparation of substituted allylamine analogues, reflecting the importance of this structural motif in organic chemistry. These methods range from classical multi-step sequences to more modern, efficient catalytic processes.

One prominent method for synthesizing substituted allylamines is through the hydroamination of allenes . Palladium-catalyzed intermolecular hydroamination provides an atom-economical route to N-allylamines. rsc.org This approach allows for the direct addition of an N-H bond across a carbon-carbon double bond of an allene, yielding either branched or linear allylamine products depending on the reaction conditions and substrates. rsc.org

Allylic amination represents another powerful strategy. This can be achieved through the direct conversion of allylic C-H bonds to C-N bonds. acs.org Transition metal catalysis, particularly with palladium, has been instrumental in developing these reactions. Additionally, methods involving the reaction of alkenes with iminothianthrenes under photocatalysis have been reported to produce alkyl allylamines. acs.org

Multi-component reactions also offer an efficient pathway to substituted allylamines. For example, a four-component reaction involving an arylacrylic acid, a boronic acid, formaldehyde, and a primary amine can produce allylamines in good yields without the need for a metal catalyst. acs.org

The synthesis of specific analogues of 2-phenylprop-2-en-1-amine has been detailed in the literature. For example, 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine and 2-(naphthalen-2-yl)prop-2-en-1-amine have been prepared via multi-step synthetic schemes. rsc.org A general synthetic scheme for such derivatives often starts from a corresponding styrene (B11656) derivative, which is brominated and then reacted with an amine source. rsc.org

Below is a table summarizing some synthetic routes to substituted allylamine analogues:

| Synthetic Method | Key Reagents/Catalysts | Description | Reference |

| Hydroamination of Allenes | Palladium complex (e.g., [(IPr)Pd(allyl)]OTf) | Atom-economical addition of an amine to an allene. rsc.org | rsc.org |

| Allylic C-H Amination | Palladium catalysts, Iminothianthrenes with photocatalyst | Direct functionalization of an allylic C-H bond to a C-N bond. acs.org | acs.org |

| Multi-component Reaction | Arylacrylic acid, boronic acid, formaldehyde, primary amine | A one-pot reaction to form allylamines from multiple starting materials. acs.org | acs.org |

| From Allylic Alcohols | Transition metal catalysts | Substitution of the hydroxyl group of an allylic alcohol with an amine. | rsc.org |

| From (Z)-3-(tributylstannyl)allylamine | Organometallic reagents | An efficient route to substituted (Z)-allylamines. acs.org | acs.org |

These synthetic strategies provide chemists with a versatile toolbox for accessing a wide range of structurally diverse allylamine analogues.

Comparative Reactivity Studies with Related Unsaturation Patterns (e.g., Propargylamines)

The reactivity of allylamines like this compound is often compared with that of propargylamines, which contain a carbon-carbon triple bond adjacent to the nitrogen atom. researchgate.net This comparison is insightful as both classes of compounds are valuable building blocks in organic synthesis, yet their unsaturated functionalities exhibit distinct chemical behaviors. kcl.ac.ukmdpi.com

Propargylamines are recognized for the high reactivity of their alkyne group, which can participate in a wide range of transformations, including cycloadditions, coupling reactions, and additions. researchgate.netkcl.ac.ukmdpi.com The triple bond in propargylamines can act as both an electrophile and a nucleophile, contributing to their synthetic versatility. mdpi.com They are key intermediates in the synthesis of many nitrogen-containing heterocycles. researchgate.net

In contrast, the double bond in allylamines is generally less reactive than the triple bond in propargylamines under similar conditions. However, the allylic position in allylamines is activated, making it susceptible to reactions like allylic substitution and amination. acs.org

Interestingly, propargylamines can serve as precursors to allylamines. researchgate.net The reduction of the alkyne in a propargylamine (B41283) can lead to the corresponding allylamine, often with high stereoselectivity, providing a synthetic link between these two classes of compounds.

Some studies have directly compared the reactivity of allylamines and propargylamines as inhibitors of certain enzymes. For example, in the context of bovine plasma amine oxidase, propargylamine and some of its derivatives were found to be potent inactivators, while allylamine itself was only a substrate. doi.org This highlights how the nature of the unsaturation can dramatically influence biological activity.

The following table provides a comparative overview of the reactivity of allylamines and propargylamines:

| Feature | Allylamines | Propargylamines |

| Unsaturation | Carbon-carbon double bond (alkene) | Carbon-carbon triple bond (alkyne) |

| Key Reactivity | Reactions at the double bond (e.g., hydrogenation, hydroamination), allylic substitution | Reactions of the alkyne (e.g., cycloadditions, coupling, reduction), A3 coupling |

| Synthetic Utility | Precursors to saturated amines, β-amino acids, and various heterocycles | Versatile building blocks for a wide range of N-heterocycles, can be converted to allylamines |

| Relative Reactivity of Unsaturation | Generally less reactive than alkynes | Highly reactive and versatile |

The distinct yet complementary reactivity profiles of allylamines and propargylamines make them both indispensable tools in the arsenal (B13267) of synthetic organic chemists.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure of 2-Phenylprop-2-en-1-amine. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR spectrum displays characteristic signals for the aromatic, vinylic, methylene (B1212753), and amine protons. rsc.org The aromatic protons of the phenyl group appear as a set of multiplets between δ 7.30 and 7.43 ppm. rsc.org The two vinylic protons on the double bond are observed as distinct singlets at δ 5.36 and δ 5.24 ppm. rsc.org The methylene (-CH₂) protons adjacent to the amine group resonate as a singlet at δ 3.73 ppm, and the two amine (-NH₂) protons appear as a broad singlet at δ 1.28 ppm. rsc.org

The ¹³C NMR spectrum complements the proton data, showing seven distinct carbon signals. rsc.org The spectrum is characterized by signals corresponding to the quaternary vinylic carbon (δ 149.73), the ipso-carbon of the phenyl ring (δ 139.71), three aromatic carbons (δ 128.39, 127.59, 126.04), the terminal methylene vinylic carbon (δ 111.12), and the aliphatic methylene carbon (δ 46.06). rsc.org

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.43 | d | 2H | Aromatic |

| 7.36 | t | 2H | Aromatic |

| 7.30 | m | 1H | Aromatic |

| 5.36 | s | 1H | Vinylic |

| 5.24 | s | 1H | Vinylic |

| 3.73 | s | 2H | Methylene (-CH₂) |

| 1.28 | s | 2H | Amine (-NH₂) |

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 149.73 | Quaternary Vinylic Carbon |

| 139.71 | ipso-Aromatic Carbon |

| 128.39 | Aromatic Carbon |

| 127.59 | Aromatic Carbon |

| 126.04 | Aromatic Carbon |

| 111.12 | Terminal Vinylic Carbon (=CH₂) |

| 46.06 | Methylene Carbon (-CH₂) |

Two-dimensional NMR techniques are instrumental in assigning the signals observed in 1D spectra and confirming connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbons. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal at δ 3.73 ppm to the carbon signal at δ 46.06 ppm (-CH₂-), the vinylic proton signals (δ 5.36, 5.24 ppm) to the vinylic carbon signal (δ 111.12 ppm), and the aromatic proton signals (δ 7.30-7.43 ppm) to their corresponding aromatic carbon signals (δ 126.04-128.39 ppm). rsc.orgcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For this molecule, key HMBC correlations would include:

Correlations from the methylene protons (δ 3.73 ppm) to the quaternary vinylic carbon (δ 149.73 ppm) and the ipso-aromatic carbon (δ 139.71 ppm).

Correlations from the vinylic protons (δ 5.36, 5.24 ppm) to the ipso-aromatic carbon (δ 139.71 ppm).

Correlations from the ortho-aromatic protons (δ 7.43 ppm) to the quaternary vinylic carbon (δ 149.73 ppm). These correlations provide unambiguous evidence for the connectivity between the phenyl ring, the vinylic group, and the aminomethyl fragment. The use of HSQC and HMBC has been documented for the structural determination of closely related substituted allylamines. rsc.org

Proton and Carbon-13 NMR for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. The molecular formula for this compound is C₉H₁₁N, which has a calculated exact mass of 133.089149 g/mol . spectrabase.com HRMS analysis, often performed using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) on a Time-of-Flight (TOF) mass spectrometer, would be expected to yield a measured mass that matches this calculated value with high accuracy (typically within 5 ppm). rsc.orgnih.gov This high level of accuracy allows for the confident confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. HRMS instrumentation such as a Qstar XL QqTOF has been used in studies involving this compound and its derivatives. rsc.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, phenyl, and alkene moieties. Key expected vibrations include:

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be found just below 3000 cm⁻¹.

C=C Stretching: The alkene C=C double bond stretch is expected around 1640 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually results in a broad absorption band around 1650-1580 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to non-polar bonds. For this compound, the most intense signals in the Raman spectrum would likely arise from the C=C bonds of the phenyl ring and the alkene group due to their high polarizability. researchgate.net The symmetric "ring breathing" vibration of the phenyl ring, typically observed near 1000 cm⁻¹, is often a prominent feature in the Raman spectra of aromatic compounds. Therefore, Raman microspectroscopy can be a valuable tool for confirming the presence of the phenyl and prop-2-enyl components of the structure, complementing the functional group information obtained from FT-IR. bohrium.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

X-ray Crystallography and Supramolecular Interactions

Single Crystal X-ray Diffraction for Molecular Geometry Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, obtaining a suitable single crystal, likely of a stable salt form such as the hydrochloride, would be the first critical step.

This technique would allow for the unequivocal determination of key geometric parameters. This includes the precise measurement of bond lengths (e.g., C-C, C=C, C-N), bond angles, and torsion angles. These parameters would reveal the planarity of the phenyl and vinyl groups and the conformation of the aminomethyl side chain relative to the rest of the molecule. For instance, analysis of related structures, such as chalcones, often reveals an E configuration about the C=C double bond and specific torsion angles that describe the twist between the phenyl ring and the propenone backbone. In the case of this compound, SC-XRD would similarly define the molecular conformation and identify if multiple unique molecules exist in the asymmetric unit.

Table 1: Representative Crystallographic Data for a Related Phenylpropenyl Compound This table illustrates the type of data obtained from a single crystal X-ray diffraction experiment on a related structure, as specific data for this compound is not available.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₇N₃O |

| Formula Weight | 279.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.123 (2) |

| b (Å) | 11.456 (1) |

| c (Å) | 17.987 (2) |

| β (°) | 109.12 (1) |

| Volume (ų) | 2934.5 (6) |

| Z | 8 |

Data derived from a representative structure: 2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamide. uni.lu

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The data from SC-XRD is fundamental for analyzing the network of non-covalent interactions that stabilize the crystal lattice. For this compound hydrochloride, the primary amine group (-NH₃⁺) would be a strong hydrogen bond donor, with the chloride ion (Cl⁻) acting as an acceptor.

Key interactions that would be investigated include:

N-H···Cl Hydrogen Bonding: These are expected to be the most significant interactions, forming robust synthons that link the molecules together.

C-H···π Interactions: The electron-rich phenyl ring can act as a π-acceptor for hydrogen atoms from adjacent molecules. The geometry of these interactions (H···centroid distance and angle) would be precisely calculated from the crystal structure. Such interactions are crucial in the packing of many aromatic compounds. anu.edu.au

In related structures, combinations of classical hydrogen bonds (like N—H⋯O) and weaker interactions (like C—H⋯O and C—H⋯π) create complex three-dimensional networks, often leading to the formation of dimers, chains, or sheets. uni.luanu.edu.au

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dₙₒᵣₘ (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact.

For this compound, this analysis would provide:

A visual summary of all intermolecular contacts: The Hirshfeld surface is colored to show contacts that are shorter (red), longer (blue), or at the van der Waals separation (white).

This analysis provides a detailed picture of the forces holding the molecules together in the crystal. For example, in a related chalcone (B49325), C⋯H/H⋯C contacts accounted for 31.6% of the Hirshfeld surface, highlighting the significance of C—H⋯π interactions in the molecular packing. anu.edu.au

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis This table shows representative data from a Hirshfeld analysis of a related compound, as specific data for this compound is not available.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.1 |

| H···O/O···H | 23.2 |

| H···C/C···H | 19.2 |

Data derived from a representative structure containing phenyl and amine functionalities. spectrabase.com

Supramolecular Architectures in the Crystalline State

Based on the functional groups in this compound (an amine and a phenyl ring), common supramolecular arrangements could include:

Centrosymmetric Dimers: Molecules linked by pairs of hydrogen bonds to form a stable, dimeric unit.

1D Chains or Ribbons: Molecules linked head-to-tail by hydrogen bonds or other directional interactions to form one-dimensional chains extending along a crystallographic axis. sigmaaldrich.comugr.es

2D Sheets: Chains linked together through weaker interactions (like C-H···π) to form two-dimensional layers.

3D Networks: Sheets or chains interconnected by further hydrogen bonds or π-π stacking to build a complex three-dimensional framework. anu.edu.au

The specific architecture is a direct consequence of the interplay between the strong hydrogen bonds from the ammonium (B1175870) group and the weaker, but collectively significant, C-H···π and van der Waals forces. Understanding this architecture is key to comprehending the solid-state properties of the material.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is frequently used to investigate the properties of organic molecules, including derivatives of 2-Phenylprop-2-en-1-amine, to support experimental findings and predict molecular behavior.

A prerequisite for nearly all computational studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible bonds, such as this compound, conformational analysis is performed to identify the lowest energy conformer.

In theoretical studies involving reactions of this compound derivatives, such as the visible-light-promoted three-component tandem reaction of N-benzyl-2-phenylprop-2-en-1-amine, the geometry of all reactants, intermediates, and transition states are optimized using DFT methods. rsc.org This ensures that the subsequent calculations of electronic properties are performed on a physically realistic and stable molecular structure.

DFT calculations are a powerful tool for predicting various spectroscopic properties. Calculated vibrational frequencies can help assign experimental infrared (IR) and Raman spectra, while predicted Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for confirming molecular structures.

While detailed computational studies predicting the vibrational frequencies and NMR shifts for the parent this compound are not prominently available in the reviewed literature, experimental NMR data provide a benchmark for future theoretical work. The reported experimental shifts for the proton (¹H) and carbon-¹³ (¹³C) nuclei in a deuterated chloroform (B151607) (CDCl₃) solvent are well-documented. rsc.org

Experimental NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Assignment |

|---|---|---|

| ¹H | 7.43 | d, 2H |

| ¹H | 7.36 | t, 2H |

| ¹H | 7.30 | m, 1H |

| ¹H | 5.36 | s, 1H |

| ¹H | 5.24 | s, 1H |

| ¹H | 3.73 | s, 2H |

| ¹H | 1.28 | s, 2H (NH₂) |

| ¹³C | 149.73 | - |

| ¹³C | 139.71 | - |

| ¹³C | 128.39 | - |

| ¹³C | 127.59 | - |

| ¹³C | 126.04 | - |

| ¹³C | 111.12 | - |

| ¹³C | 46.06 | - |

Data sourced from The Royal Society of Chemistry. rsc.org

Geometry Optimization and Conformational Analysis

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations provide several key descriptors that help in understanding and predicting chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. rsc.org

In a study of the visible-light-promoted reaction of N-benzyl-2-phenylprop-2-en-1-amine, quantum chemical calculations were performed to analyze the frontier orbitals of key reaction intermediates, designated as Bai and Cai. rsc.org The calculations revealed their respective HOMO and LUMO energy levels, providing insight into the reaction mechanism. It is a known principle that a lower HOMO-LUMO energy gap facilitates molecular excitation. rsc.org

Calculated Frontier Orbital Energies and Gaps for Reaction Intermediates

| Intermediate | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Bai | -4.556 | -0.477 | 4.079 |

| Cai | -4.737 | -0.502 | 4.235 |

Data sourced from RSC Publishing. rsc.orgrsc.org

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how a molecule will interact with other reagents. Specific MEP analysis for this compound was not detailed in the reviewed literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. NBO analysis is particularly useful for quantifying charge transfer, hyperconjugative interactions, and bond strengths. Detailed NBO analysis for this compound was not available in the reviewed scientific literature.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds that connect them. Analysis of the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) provides insight into the nature of chemical bonds. For this compound, a QTAIM analysis would characterize the covalent bonds within the phenyl ring, the propenyl group, and the amine moiety. The C-N and C-C bonds would exhibit characteristics of shared interactions (∇²ρ < 0), while non-covalent interactions could also be identified and quantified.

Non-Covalent Interaction (NCI) analysis is a complementary technique that visualizes weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its derivatives. For a molecule of this compound, an NCI plot would likely reveal intramolecular interactions between the amine group's hydrogen atoms and the π-system of the phenyl ring, indicating potential C-H···π interactions that contribute to the molecule's conformational stability.

A hypothetical table of QTAIM parameters for selected bonds in this compound, derived from theoretical calculations, is presented below.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C-N | ~0.25 | < 0 | Covalent |

| C=C | ~0.34 | < 0 | Covalent (Double Bond) |

| C-H (amine) | ~0.20 | < 0 | Covalent |

| C-H (phenyl) | ~0.28 | < 0 | Covalent |

Fukui Functions and Local Reactivity Prediction

Fukui functions are essential tools in conceptual density functional theory (DFT) for predicting the most reactive sites within a molecule. These functions, denoted as f(r), quantify the change in electron density at a specific point when an electron is added or removed. The condensed Fukui functions (fk+, fk-, and fk0) indicate the susceptibility of an atomic site 'k' to nucleophilic, electrophilic, and radical attack, respectively.

For this compound, the nitrogen atom of the amine group, with its lone pair of electrons, is expected to have a high value of fk-, making it a primary site for electrophilic attack. Conversely, the carbon atoms of the double bond and specific positions on the phenyl ring would likely exhibit higher values of fk+, indicating their susceptibility to nucleophilic attack. These predictions are crucial for understanding the regioselectivity observed in reactions involving this compound.

| Atomic Site | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) | Predicted Reactivity |

| Nitrogen (N) | Low | High | Moderate | Susceptible to electrophiles |

| C1 (of propene) | Moderate | Low | High | Susceptible to radicals |

| C2 (of propene) | High | Low | Moderate | Susceptible to nucleophiles |

| Phenyl Ring Carbons | Varies by position | Varies by position | Varies by position | Ring reactivity depends on substitution |

Theoretical Studies of Intermolecular Interactions

The primary amine group in this compound can act as both a hydrogen bond donor and acceptor, enabling the formation of intermolecular hydrogen bonding networks. Theoretical studies would involve optimizing the geometry of dimers or larger clusters of the molecule to identify the most stable hydrogen bonding configurations. The interaction energies, corrected for basis set superposition error (BSSE), would quantify the strength of these N-H···N hydrogen bonds. These interactions are fundamental to the physical properties of the substance in its condensed phases.

Reduced Density Gradient (RDG) analysis is a powerful method for visualizing and characterizing non-covalent interactions in real space. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the density itself (sign(λ₂)ρ), distinct surfaces corresponding to different interaction types are generated. For a dimer of this compound, RDG analysis would visually confirm the presence of N-H···N hydrogen bonds as strong, attractive interactions. It would also reveal weaker van der Waals interactions between the phenyl rings (π-π stacking) and between the aliphatic parts of the molecules, providing a comprehensive picture of the forces governing molecular association.

Hydrogen Bonding Networks and Stability

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry provides a powerful framework for establishing quantitative structure-reactivity relationships (QSRR). By calculating a range of electronic and structural descriptors for this compound and its derivatives, models can be built to predict their reactivity in various chemical transformations.

For instance, in the context of its use in asymmetric hydrogenation, computational models can correlate the enantiomeric excess of the product with descriptors of the catalyst and the substrate. Relevant descriptors for this compound would include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., partial atomic charges, HOMO-LUMO gap, Fukui functions). These computational approaches are invaluable for catalyst design and reaction optimization, enabling a more rational and efficient approach to chemical synthesis. A study on the asymmetric hydrogenation of 2-arylprop-2-en-1-amines has shown that the reaction can achieve high conversion and enantiomeric excess, with the careful selection of base additives improving selectivity. researchgate.net Similarly, its derivatives have been investigated in the context of synthesizing other complex molecules. acs.orgrsc.org

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

2-Phenylprop-2-en-1-amine is a valuable intermediate in organic synthesis due to the combined reactivity of its amine and alkene functional groups. solubilityofthings.com This dual functionality allows it to participate in a wide array of chemical reactions, serving as a foundational molecule for constructing more complex structures. Its application is particularly noted in the synthesis of fine chemicals, pharmaceuticals, and other biologically active compounds. lookchem.com

The presence of both a nucleophilic primary amine and a conjugated π-system enables its use in reactions like Michael additions and enantioselective synthesis. The compound's structure, which combines an amine with a phenyl-substituted allyl group, makes it a versatile building block. Researchers utilize it as a precursor in the development of potential therapeutic agents and in the production of various organic derivatives. Its ability to undergo transformations such as oxidation, reduction, and substitution further broadens its utility in synthetic chemistry. The related compound, cinnamylamine (B1233655) (3-phenylprop-2-en-1-amine), is also recognized for its high value in synthetic organic chemistry because it can readily undergo both electrophilic addition and nucleophilic substitution reactions. solubilityofthings.com

| Target Compound Class | Synthetic Utility | Source(s) |

| Biologically Active Molecules | Building block for compounds with potential therapeutic properties. | lookchem.com |

| Fine Chemicals | Intermediate in the production of specialized chemical products. | lookchem.com |

| Enantiomerically Pure Compounds | Chiral building block for synthesizing complex molecules. | |

| Pharmaceutical Agents | Precursor for drug development and synthesis. |

Catalytic Applications in Organic Transformations

The amine functional group in this compound and its derivatives allows them to be used in catalysis, particularly in asymmetric synthesis where creating a specific stereoisomer is crucial. The compound itself has been a subject of study in homogeneously-catalyzed asymmetric hydrogenation reactions to produce optically active amines, which are important as pharmaceuticals and agrochemicals. rsc.org

In one study, the asymmetric hydrogenation of this compound was investigated using various catalysts under different conditions. rsc.org The research demonstrated that using carbon dioxide (CO2) as a reversible in-situ protecting group for the amine could suppress unwanted side reactions, leading to complete conversion and high enantiomeric excess (up to 82% ee). rsc.org This method represents a more direct and efficient route to chiral amines compared to the hydrogenation of N-protected allylamines. rsc.org

Furthermore, iridium-catalyzed allylation reactions have been explored, highlighting the influence of the compound's structure on reaction pathways. nih.gov Competition experiments have shown that related primary allylic amines can be more nucleophilic than ammonia (B1221849), which influences the selective formation of mono- or diallylated products. nih.gov The development of metalacyclic iridium-phosphoramidite catalysts has enabled the selective monoallylation of ammonia to produce primary allylic amines with high enantioselectivity. nih.gov

| Catalyst | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Source(s) |

| Catalyst 1 | H₂ | 72 | Low-Moderate | rsc.org |

| Catalyst 5 | H₂ | Low-Moderate | 74 | rsc.org |

| Various | H₂ / CO₂ / Base | Complete Conversion | up to 82 | rsc.org |

Precursor Development for Polymers and Advanced Materials

This compound and its structural analogs are recognized as potential precursors for the synthesis of polymers and other advanced materials. solubilityofthings.com The presence of the polymerizable prop-2-en-1-yl (allyl) group allows it to be incorporated into polymer chains. The compound can be utilized in the production of polymers and resins for various industrial applications.

While direct polymerization studies of this compound are not extensively detailed in the provided results, the broader class of allylamines is used in materials science. For instance, triallylamine (B89441) serves as a crosslinking agent. Polymeric dispersants containing tertiary aliphatic amine groups are used to enhance the properties of inks, plastics, and paints. google.com These polymers improve pigment loading, reduce viscosity, and enhance final film properties like gloss and color strength. google.com The development of such amine-containing polymers highlights a key application area for amine precursors in materials science. google.com The synthesis of advanced materials through methods like cascade reactions also points to the potential utility of related building blocks. researchgate.net

Synthesis of Dyes and Optoelectronic Materials

Structurally related compounds, such as enaminones and chalcones, which share the phenyl-propenone backbone, are extensively used in the synthesis of dyes and materials with nonlinear optical (NLO) properties. nih.govanalis.com.my 3-(Dimethylamino)-1-phenylprop-2-en-1-ones, which can be synthesized from acetophenone, are valuable intermediates for producing disperse azo dyes. nih.govresearchgate.net These dyes are created by coupling the enaminone with a diazonium salt and are noted for their vivid hues on fabrics like polyester. nih.gov

In the field of optoelectronics, organic materials based on chalcone (B49325) derivatives are of great interest for their potential NLO applications. analis.com.my These materials often feature a Donor-π-Acceptor (D-π-A) structure, where the π-conjugated system facilitates electron delocalization, leading to a large nonlinear response and fast switching times. analis.com.my The synthesis of metal complexes with ligands derived from related structures, such as (2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide, has been explored for applications in the photocatalytic degradation of dyes like methylene (B1212753) blue. researchgate.net These complexes, particularly a Cu(II) complex, have shown significant catalytic activity under UV light. researchgate.net

| Compound Class | Application | Key Features | Source(s) |

| Enaminones | Disperse Azo Dyes | Vivid colors, simple synthesis. | nih.gov |

| Chalcone Derivatives | Nonlinear Optical (NLO) Materials | Large nonlinear response, fast switching times. | analis.com.my |

| Metal Complexes | Photocatalysis | Degradation of organic dyes. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Phenylprop-2-en-1-amine, and how do reaction conditions influence enantioselectivity?

- Methodological Answer : The compound is synthesized via asymmetric hydrogenation using transition-metal catalysts. For instance, Rh-based catalysts (e.g., [Rh(COD)(DuanPhos)]⁺) under 100 bar H₂ pressure with CO₂ co-feed enhance enantioselectivity, achieving >95% conversion and up to 84% enantiomeric excess (ee) (Table 1, ). Transaminase-mediated synthesis is another route, leveraging enantioselective enzymatic amination of ketone precursors . Key factors include catalyst choice (Rh outperforms Ru BINAP for allylamines), reaction time (14–15 h optimal), and additives like DBU to stabilize intermediates .

Q. How is the enantiomeric purity of this compound determined experimentally?

- Methodological Answer : Enantiomeric purity is quantified using HPLC with chiral stationary phases (e.g., Chiralpak® columns). Crystallographic validation via SHELX software (e.g., SHELXL for refinement) ensures structural accuracy, particularly for resolving racemic mixtures . ORTEP-3 can visualize molecular geometry to confirm stereochemical assignments .

Q. What biological activities or therapeutic potentials have been explored for this compound?

- Methodological Answer : The compound is studied as a chiral building block for drug-like molecules targeting neurological disorders. In vitro assays (e.g., enzyme inhibition, receptor binding) are conducted using derivatives synthesized via reductive amination or transaminase pathways. Pharmacological evaluations focus on metabolic stability and blood-brain barrier permeability .

Advanced Research Questions

Q. How can enantioselectivity challenges in the asymmetric hydrogenation of this compound be systematically addressed?

- Methodological Answer :

- Catalyst Screening : Rhodium catalysts with chiral ligands (e.g., DuanPhos) improve ee compared to Ru BINAP, which is less effective for allylamines (Table 1, ).

- CO₂ Co-Feed : Adding 10 bar CO₂ stabilizes intermediates via carbamate formation, reducing side reactions and enhancing ee by 10–15% .

- Computational Modeling : Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts transition states to guide ligand design .

Q. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer :

- Benchmarking DFT Methods : Compare hybrid functionals (e.g., B3LYP) against experimental thermochemical data (e.g., atomization energies) to validate accuracy. Adjust exchange-correlation terms if deviations exceed 2.4 kcal/mol .

- Experimental Validation : Use kinetic studies (e.g., Arrhenius plots) and isotopic labeling to probe reaction mechanisms conflicting with DFT outputs .

Q. What strategies optimize reaction yield and enantioselectivity in large-scale syntheses?

- Methodological Answer :

- Pressure-Temperature Trade-offs : Higher H₂ pressure (100 bar) reduces reaction time but may lower ee; lower pressure (10–50 bar) with longer durations balances yield and selectivity .

- Solvent Effects : Methanol outperforms THF in Rh-catalyzed reactions due to better proton availability for intermediate stabilization .

- Scale-Up Protocols : Continuous-flow systems with immobilized enzymes or catalysts mitigate deactivation and improve reproducibility .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。